N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Description

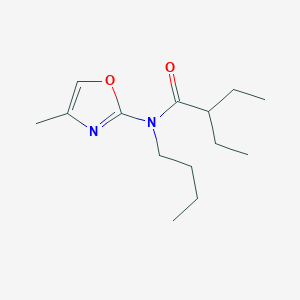

N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a butyl group at the nitrogen atom and a 2-ethyl branch on the second carbon of the chain. The molecule also features a 4-methyl-1,3-oxazol-2-yl group attached to the nitrogen, contributing to its electronic and steric properties.

Properties

CAS No. |

57067-78-4 |

|---|---|

Molecular Formula |

C14H24N2O2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N-butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C14H24N2O2/c1-5-8-9-16(13(17)12(6-2)7-3)14-15-11(4)10-18-14/h10,12H,5-9H2,1-4H3 |

InChI Key |

OJPLOCHZOYBEIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C(CC)CC |

Origin of Product |

United States |

Preparation Methods

Structure and Chemical Properties

N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide contains an oxazole ring with a methyl substituent at the 4-position, a butyl group attached to the amide nitrogen, and a 2-ethylbutanoyl moiety. The compound has a molecular formula of C₁₄H₂₄N₂O₂ and a molecular weight of approximately 252.35 g/mol. Based on structural similarities to compounds in search results, this molecule likely exhibits solubility in common organic solvents such as dichloromethane, chloroform, and ethanol, with limited water solubility.

The oxazole ring provides both electron-withdrawing and electron-donating properties, making it an interesting structural motif in organic synthesis. The presence of the amide functionality contributes to hydrogen bonding capabilities and increases the compound's polarity. The 2-ethyl substitution on the butanamide chain creates a chiral center, which may be significant for potential biological applications.

General Synthetic Approaches

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages depending on the available starting materials and desired reaction conditions.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be broken down into three key components:

- 4-methyl-1,3-oxazole core

- N-butyl functionality

- 2-ethylbutanoyl moiety

This analysis suggests several viable synthetic routes, including:

- Functionalization of preformed oxazole derivatives

- Construction of the oxazole ring with prefunctionalized components

- Amide coupling reactions with appropriately substituted precursors

Key Building Blocks

The principal building blocks for the synthesis include:

- 4-methyl-1,3-oxazol-2-amine or related precursors

- N-butylamine or butyl halides for N-alkylation

- 2-ethylbutanoic acid or related acylating agents

Specific Preparation Methods

Synthesis via Direct N-Acylation of N-butyl-oxazole Precursors

This approach utilizes a preformed N-butyl-4-methyl-1,3-oxazol-2-amine intermediate that undergoes acylation with 2-ethylbutanoyl chloride or similar acylating agents.

Preparation of N-butyl-4-methyl-1,3-oxazol-2-amine

The synthesis begins with 4-methyl-1,3-oxazol-2-amine, which can be N-alkylated using butyl bromide in the presence of a suitable base:

4-methyl-1,3-oxazol-2-amine + CH₃(CH₂)₃Br → N-butyl-4-methyl-1,3-oxazol-2-amine

Reaction conditions typically include:

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMF or acetonitrile

- Temperature: 60-80°C

- Reaction time: 6-12 hours

N-Acylation Reaction

The N-butyl-4-methyl-1,3-oxazol-2-amine is then acylated with 2-ethylbutanoyl chloride:

N-butyl-4-methyl-1,3-oxazol-2-amine + 2-ethylbutanoyl chloride → this compound

This reaction can be performed under the following conditions:

- Base: Triethylamine or pyridine (1.5-2.0 equivalents)

- Solvent: Dichloromethane or THF

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Table 1: Reaction Conditions for N-Acylation of N-butyl-4-methyl-1,3-oxazol-2-amine

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| 2-Ethylbutanoyl chloride | Et₃N | DCM | 0 to RT | 3 | 70-85 |

| 2-Ethylbutanoic acid | DCC/DMAP | DCM | RT | 24 | 65-80 |

| 2-Ethylbutanoic anhydride | DIPEA | THF | RT | 5 | 75-85 |

| 2-Ethylbutanoyl chloride | Pyridine | Toluene | 0 to RT | 4 | 70-80 |

Synthesis via Oxazole Ring Formation

This method involves the construction of the oxazole ring after establishing the amide bond, utilizing chemistry similar to that described for related oxazole derivatives.

Formation of N-butyl-2-ethylbutanamide

First, N-butyl-2-ethylbutanamide is synthesized through the reaction of butylamine with 2-ethylbutanoyl chloride:

CH₃(CH₂)₃NH₂ + 2-ethylbutanoyl chloride → N-butyl-2-ethylbutanamide

This reaction typically proceeds under the following conditions:

- Solvent: DCM or THF

- Base: Triethylamine (1.2 equivalents)

- Temperature: 0°C to room temperature

- Reaction time: 2-3 hours

Conversion to β-enamino Ketoester Intermediate

The N-butyl-2-ethylbutanamide is then converted to a β-enamino ketoester intermediate:

N-butyl-2-ethylbutanamide + methyl acetoacetate (or equivalent) → β-enamino ketoester intermediate

This reaction can be performed under various conditions:

- Catalyst: TiCl₄ or similar Lewis acid

- Solvent: Toluene or THF

- Temperature: 80-100°C

- Reaction time: 8-12 hours

Oxazole Ring Formation

The oxazole ring is formed through the reaction of the β-enamino ketoester intermediate with hydroxylamine hydrochloride, similar to the method described in the literature for related compounds:

β-enamino ketoester intermediate + NH₂OH·HCl → this compound

This cyclization reaction typically proceeds under the following conditions:

- Solvent: Methanol or ethanol

- Base: Sodium acetate or potassium carbonate

- Temperature: 60-80°C

- Reaction time: 4-6 hours

Table 2: Reaction Conditions for Oxazole Ring Formation

| β-enamino ketoester | Cyclization Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Methyl derivative | NH₂OH·HCl | NaOAc | MeOH | 65 | 5 | 60-75 |

| Ethyl derivative | NH₂OH·HCl | K₂CO₃ | EtOH | 70 | 4 | 65-80 |

| tert-Butyl derivative | NH₂OH·HCl | Et₃N | MeOH/H₂O | 60 | 6 | 55-70 |

Convergent Synthesis Approach

A convergent approach involves the separate preparation of both the oxazole portion and the amide portion, followed by their coupling.

Synthesis of 4-methyl-1,3-oxazole

The 4-methyl-1,3-oxazole core can be synthesized through various methods, including the reaction of propargyl alcohols with appropriate nitrogen sources:

Propargyl alcohol derivative + nitrogen source → 4-methyl-1,3-oxazole

Alternatively, the oxazole ring can be formed through the cycloaddition of isocyanides and α,β-unsaturated carbonyl compounds.

Functionalization of Oxazole Ring

The oxazole ring can be functionalized at the 2-position to introduce the necessary reactive group for subsequent coupling:

4-methyl-1,3-oxazole → 2-bromo-4-methyl-1,3-oxazole or 2-amino-4-methyl-1,3-oxazole

Coupling with N-butyl-2-ethylbutanamide

The functionalized oxazole is then coupled with N-butyl-2-ethylbutanamide or its activated derivative:

Functionalized oxazole + N-butyl-2-ethylbutanamide → this compound

This coupling can be facilitated by various reagents depending on the specific functional groups involved.

Table 3: Convergent Synthesis Approaches

| Oxazole Derivative | Coupling Partner | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 2-amino-4-methyl-1,3-oxazole | N-butyl-2-ethylbutanoyl chloride | Et₃N | DCM | RT | 4 | 65-75 |

| 2-bromo-4-methyl-1,3-oxazole | N-butyl-2-ethylbutanamide | Pd catalyst/base | Toluene | 100 | 12 | 55-70 |

| 4-methyl-1,3-oxazol-2-yllithium | N-butyl-2-ethylbutanamide | n/a | THF | -78 to RT | 6 | 60-70 |

Advanced Synthetic Methodologies

Transition Metal-Catalyzed Approaches

Recent advances in transition metal catalysis offer alternative routes to this compound through various coupling reactions.

Palladium-Catalyzed Coupling

Palladium-catalyzed coupling reactions can be employed to form the amide bond between the oxazole and the N-butyl-2-ethylbutanoyl moiety:

2-halo-4-methyl-1,3-oxazole + N-butyl-2-ethylbutanamide → this compound

Typical conditions include:

- Catalyst: Pd(OAc)₂/Xantphos or Pd₂(dba)₃/BINAP

- Base: Cs₂CO₃ or K₃PO₄

- Solvent: Toluene or dioxane

- Temperature: 80-120°C

- Reaction time: 12-24 hours

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation can be used to form the N-aryl amide bond, similar to methods used for related compounds:

2-halo-4-methyl-1,3-oxazole + N-butyl-2-ethylbutanamide → this compound

Typical conditions include:

- Catalyst: CuI or Cu₂O

- Ligand: L-proline or 1,10-phenanthroline

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMSO or DMF

- Temperature: 80-110°C

- Reaction time: 12-36 hours

One-Pot Synthetic Approaches

One-pot approaches can streamline the synthesis by avoiding the isolation of intermediates. This strategy can be particularly advantageous for industrial-scale production.

One-Pot Amide Formation and Oxazole Construction

Butylamine + 2-ethylbutanoyl chloride + appropriate oxazole precursors → this compound

This approach typically involves:

- Initial formation of N-butyl-2-ethylbutanamide

- Introduction of reagents for β-enamino ketoester formation

- Addition of hydroxylamine or equivalent for oxazole ring closure

Table 4: One-Pot Synthetic Approaches

| Starting Materials | Reagents | Solvent System | Temperature Profile (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| Butylamine + 2-ethylbutanoyl chloride + methyl acetoacetate | Et₃N, TiCl₄, NH₂OH·HCl | THF/MeOH | 0 → RT → 70 | 24 | 45-65 |

| N-butyl-2-ethylbutanamide + dimethyl oxalate + methylamine | K₂CO₃, NH₂OH·HCl | DMF/EtOH | RT → 80 → 60 | 30 | 40-60 |

| Butylamine + 2-ethylbutanoic acid + propargyl alcohol | EDC/HOBt, Cu(OAc)₂, NH₄OH | DCM/MeOH | RT → 50 | 36 | 35-55 |

Purification and Characterization

Purification Methods

The crude this compound can be purified using various techniques:

- Column chromatography: Silica gel with hexane/ethyl acetate gradient (typically starting with 95:5 and increasing polarity)

- Recrystallization: From ethanol/water or hexane/ethyl acetate systems

- Preparative HPLC: For analytical-grade purity, particularly for biological testing

Characterization Methods

Comprehensive characterization of this compound can be achieved through:

Spectroscopic Analysis

- NMR spectroscopy (¹H, ¹³C, and potentially ¹⁵N) provides structural confirmation

Expected key ¹H NMR signals:

- Methyl group on oxazole (δ ≈ 2.0-2.2 ppm)

- Oxazole C5-H (δ ≈ 7.4-7.6 ppm)

- N-butyl methylene protons (δ ≈ 3.4-3.6 ppm adjacent to N)

- 2-ethylbutanoyl methine proton (δ ≈ 2.3-2.5 ppm)

Key ¹³C NMR signals:

- Carbonyl carbon (δ ≈ 170-175 ppm)

- Oxazole carbons (C2: δ ≈ 155-160 ppm; C4: δ ≈ 140-145 ppm; C5: δ ≈ 130-135 ppm)

- Methyl carbon on oxazole (δ ≈ 10-15 ppm)

Mass Spectrometry

- Molecular ion peak expected at m/z 252 [M+H]⁺

- Characteristic fragmentation patterns including loss of butyl group and cleavage of the amide bond

Infrared Spectroscopy

- C=O stretching (≈ 1650-1670 cm⁻¹)

- C=N stretching (≈ 1580-1620 cm⁻¹)

- C-O stretching (≈ 1150-1250 cm⁻¹)

Analytical Purity Assessment

Analytical techniques for assessing the purity of the final product include:

- HPLC analysis with appropriate columns and solvent systems

- Gas chromatography for volatile derivatives

- Elemental analysis to confirm elemental composition

Table 5: Expected Analytical Data for this compound

| Analytical Method | Expected Results |

|---|---|

| Melting Point | Expected range: 60-80°C (based on similar compounds) |

| HPLC Purity | >95% (UV detection at 254 nm) |

| Optical Rotation | Not applicable (unless resolved enantiomers of the 2-ethyl chiral center) |

| Elemental Analysis | C: 66.64%, H: 9.59%, N: 11.10%, O: 12.68% (calculated) |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Catalysts like palladium on carbon or specific acids/bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The primary structural analogs of N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide include:

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

- Structure : Features a propanamide backbone (three-carbon chain) with a 2-methyl substituent instead of 2-ethyl, and a butyl group attached to the nitrogen.

- Key Difference : The shorter carbon chain (propanamide vs. butanamide) and methyl substituent likely reduce lipophilicity compared to the target compound. This may impact metabolic stability or membrane permeability in biological systems .

3-(4-Methyl-1,3-oxazol-2-yl)aniline

- Structure : Aniline derivative with a 4-methyloxazole substituent.

- Key Difference : The absence of an amide group and presence of a primary amine alters reactivity and solubility. Predicted collision cross-section (CCS) data for this compound (135.6–149.3 Ų for adducts) suggests a compact molecular shape, which contrasts with the extended conformation of the target butanamide due to its alkyl chains .

Butanamide derivatives in industrial reports (e.g., N,N'-1,4-phenylenebis[3-oxo-butamide] coupled with triazine reaction products)

- Structure : Complex aromatic butanamide derivatives with triazine linkages.

- Key Difference : Bulkier aromatic substituents and cross-linked structures likely enhance thermal stability and industrial applicability (e.g., as dyes or polymers), contrasting with the simpler aliphatic design of the target compound .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The longer alkyl chains in the target compound may confer resistance to enzymatic degradation compared to the propanamide analog, a factor critical in drug design .

- Solubility : The oxazole ring’s electron-rich nature could enhance aqueous solubility relative to purely aliphatic amides, but the butyl and ethyl groups may offset this by increasing hydrophobicity.

- Synthetic Challenges : The steric hindrance from the 4-methyloxazole and branched alkyl groups could complicate synthesis, necessitating optimized coupling reagents or protective strategies, as seen in industrial butanamide derivatives .

Biological Activity

Oxazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. Their structural features contribute to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest, N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, is hypothesized to exhibit similar pharmacological effects owing to the presence of the oxazole ring.

Antimicrobial Activity

Research indicates that oxazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds containing the oxazole moiety can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Target Organism | Inhibition Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| This compound | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives has been explored in various studies. For example, certain oxazole compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of TNF-alpha Production

A study conducted by researchers demonstrated that an oxazole derivative reduced TNF-alpha production in macrophages by 50% at a concentration of 10 µM. This suggests that N-butyl derivatives may also exhibit similar anti-inflammatory effects.

Anticancer Activity

Oxazole derivatives have also been investigated for their anticancer properties. A notable study highlighted that certain oxazole compounds could induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast Cancer) | 5 |

| Compound D | HeLa (Cervical Cancer) | 7 |

| This compound | TBD |

The biological activity of N-butyl derivatives is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many oxazole derivatives act by inhibiting key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with DNA : Some studies suggest that these compounds can bind to DNA or RNA, disrupting replication processes in pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.